

# Elraglusib's Immunomodulatory Landscape: A Technical Guide from Phase 1/2 Trials

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers and Drug Development Professionals

Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3 $\beta$ ), has demonstrated promising anti-tumor activity in early-phase clinical trials. Beyond its direct effects on cancer cells, a growing body of evidence from Phase 1/2 clinical studies (NCT03678883 and NCT04239092) and supporting preclinical research highlights a significant immunomodulatory component to its mechanism of action. This technical guide synthesizes the available data on the immunomodulatory effects of Elraglusib, presenting key quantitative findings in structured tables, detailing experimental protocols, and visualizing the underlying biological pathways.

## Core Mechanism: Reinvigorating the Anti-Tumor Immune Response

Elraglusib's immunomodulatory activity stems from its ability to inhibit GSK-3 $\beta$ , a kinase known to play a role in tumor progression and immune regulation.[1] Preclinical studies have shown that by inhibiting GSK-3 $\beta$ , Elraglusib can modulate the tumor microenvironment and enhance the efficacy of the patient's own immune system to fight cancer.

The key immunomodulatory mechanisms of Elraglusib include:

• Downregulation of Immune Checkpoint Molecules: Elraglusib has been shown to decrease the expression of critical immune checkpoint proteins such as PD-1, TIGIT, and LAG-3 on



immune cells.[2] This reduction can prevent tumor cells from evading immune surveillance.

- Upregulation of Antigen Presentation Machinery: The drug can increase the expression of Major Histocompatibility Complex (MHC) class I proteins on tumor cells, making them more visible to cytotoxic T lymphocytes.[2]
- Modulation of Key Signaling Pathways: Elraglusib impacts crucial intracellular signaling pathways, including NF-kB and JAK/STAT, which are involved in both tumor cell survival and immune cell function.
- Activation of T and NK Cells: Emerging data suggests that Elraglusib directly activates T cells and Natural Killer (NK) cells, two of the most important cell types in the anti-tumor immune response.[2][3]

#### Clinical Insights from Phase 1/2 Trials

The immunomodulatory effects of Elraglusib have been investigated in patients with advanced solid tumors and pediatric malignancies in the NCT03678883 and NCT04239092 trials, respectively.

#### **Patient Demographics and Clinical Outcomes**

While comprehensive demographic data for the specific patient cohorts undergoing immunomodulatory analysis is not yet fully published, preliminary results have shown clinical benefit in heavily pre-treated patient populations.

Table 1: Selected Clinical Outcomes from Elraglusib Phase 1/2 Trials



| Indication                                              | Trial<br>Identifier       | Treatment                                      | Number of Patients | Key Clinical<br>Outcome                                                               | Citation |
|---------------------------------------------------------|---------------------------|------------------------------------------------|--------------------|---------------------------------------------------------------------------------------|----------|
| Melanoma<br>(refractory to<br>checkpoint<br>inhibitors) | NCT0367888<br>3           | Elraglusib<br>Monotherapy                      | 9                  | 8/9 (89%) remained on study >2 cycles; 1 confirmed and durable Complete Response (CR) | [2][3]   |
| Colorectal<br>Cancer                                    | NCT0367888<br>3           | Elraglusib<br>Monotherapy                      | 12                 | 4/12 (33.3%) remained on study >2 cycles; Median Overall Survival (OS) of 106 days    | [2][3]   |
| Colorectal<br>Cancer                                    | NCT0367888<br>3           | Elraglusib +<br>Irinotecan                     | 15                 | 12/15 (80%) remained on study >2 cycles; Median OS of 211 days                        | [2][3]   |
| Metastatic Pancreatic Ductal Adenocarcino ma (mPDAC)    | NCT0367888<br>3 (Part 3B) | Elraglusib +<br>Gemcitabine/<br>nab-paclitaxel | 155                | Median OS of<br>10.1 months<br>(vs. 7.2<br>months with<br>chemotherap<br>y alone)     | [4][5]   |
| mPDAC<br>(evaluable for<br>response)                    | NCT0367888<br>3           | Elraglusib +<br>Gemcitabine/<br>nab-paclitaxel | 21                 | Disease<br>Control Rate<br>(DCR) of<br>62%;                                           | [6][7]   |



|                                              |                 |                                                    |    | Objective<br>Response<br>Rate (ORR)<br>of 43%                      |        |
|----------------------------------------------|-----------------|----------------------------------------------------|----|--------------------------------------------------------------------|--------|
| Pediatric<br>Refractory<br>Malignancies      | NCT0423909<br>2 | Elraglusib<br>Monotherapy<br>or<br>Combination     | 23 | 1 CR in Ewing Sarcoma; 6 patients (26.1%) with Stable Disease (SD) | [8][9] |
| Recurrent/Re<br>fractory<br>Ewing<br>Sarcoma | NCT0423909<br>2 | Elraglusib +<br>Cyclophosph<br>amide/Topote<br>can | 6  | 2 ongoing<br>CRs                                                   | [8]    |

#### Immunophenotyping and T-Cell Receptor Sequencing

Analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with Elraglusib monotherapy in the NCT03678883 trial has provided direct evidence of its immunomodulatory effects.

Table 2: Immunomodulatory Changes in Peripheral Blood of Patients Treated with Elraglusib

| Analysis                                    | Key Finding                                                    | Implication                                                   | Citation |
|---------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------|----------|
| T-Cell Receptor (TCR) Sequencing            | Reduced TCR clonality and expansion of specific TCR clonotypes | T-cell activation and expansion in response to tumor antigens | [2][3]   |
| RNA Sequencing<br>(Immune<br>Deconvolution) | Changes in PBMC populations                                    | Modulation of the peripheral immune cell landscape            | [2][3]   |

## **Signaling Pathways and Experimental Workflows**



The multifaceted mechanism of action of Elraglusib involves the modulation of several key signaling pathways within both tumor and immune cells.



Click to download full resolution via product page

Caption: Elraglusib inhibits GSK-3ß in both tumor and immune cells.





Click to download full resolution via product page

Caption: Workflow for immune monitoring in Elraglusib clinical trials.

### **Detailed Experimental Protocols**

A comprehensive understanding of the immunomodulatory effects of Elraglusib requires a detailed examination of the experimental methodologies employed.

#### Immunophenotyping by Flow Cytometry

- Objective: To identify and quantify various immune cell subsets in peripheral blood.
- Method:
  - Sample Preparation: Whole blood or isolated PBMCs are stained with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers.



- Antibody Panels: Panels are designed to identify major immune cell populations (T cells, B cells, NK cells, monocytes) and their subsets (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells, regulatory T cells).
- Data Acquisition: Stained cells are analyzed on a flow cytometer, where lasers excite the fluorochromes, and detectors measure the emitted light.
- Data Analysis: Gating strategies are applied to distinguish different cell populations based on their marker expression profiles. Data is typically reported as a percentage of a parent population or as absolute cell counts.

#### **T-Cell Receptor (TCR) Sequencing**

- Objective: To assess the diversity and clonal expansion of T cells.
- Method:
  - RNA/DNA Extraction: RNA or DNA is isolated from PBMCs.
  - Library Preparation: The TCR beta chain variable regions are amplified using PCR.
     Sequencing adapters are then ligated to the amplicons to create a sequencing library.
  - Sequencing: The library is sequenced using a high-throughput sequencing platform.
  - Bioinformatic Analysis: Sequencing reads are processed to identify unique TCR clonotypes and quantify their frequencies.

#### Cytokine Profiling using Luminex Assays

- Objective: To measure the levels of multiple cytokines and chemokines in plasma or serum.
- Method:
  - Principle: This bead-based immunoassay allows for the simultaneous quantification of multiple analytes in a small sample volume.
  - Assay Procedure:



- Antibody-coupled magnetic beads specific for different cytokines are incubated with patient plasma or serum.
- After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
- The beads are analyzed on a Luminex instrument, which identifies the bead (and thus the cytokine) and quantifies the PE signal, which is proportional to the amount of cytokine present.
- Data Analysis: Standard curves are used to determine the concentration of each cytokine in the samples.

#### **Future Directions**

The preliminary data from Phase 1/2 trials strongly support the immunomodulatory role of Elraglusib in cancer therapy. Future research will focus on:

- Comprehensive Biomarker Analysis: Identifying predictive biomarkers to select patients who are most likely to benefit from Elraglusib's immunomodulatory effects.
- Combination Therapies: Evaluating the synergistic potential of Elraglusib with other immunotherapies, such as checkpoint inhibitors.
- Detailed Mechanistic Studies: Further elucidating the precise molecular mechanisms by which Elraglusib modulates the immune system in different cancer types.

This technical guide provides a snapshot of the current understanding of Elraglusib's immunomodulatory properties based on available data. As more results from ongoing and future clinical trials become available, a more complete picture of its role in immuno-oncology will emerge, potentially paving the way for novel and more effective cancer treatment strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. actuatetherapeutics.com [actuatetherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Actuate Therapeutics Reports Positive Phase 2 Trial Results for Elraglusib in Metastatic Pancreatic Cancer, Improving Overall Survival | Nasdaq [nasdaq.com]
- 6. targetedonc.com [targetedonc.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Phase 1/2 study of elraglusib (9-ING-41), a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, alone or with irinotecan, temozolomide/irinotecan or cyclophosphamide/topotecan in pediatric patients with refractory malignancies: Interim results. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elraglusib's Immunomodulatory Landscape: A Technical Guide from Phase 1/2 Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144124#elraglusib-immunomodulatory-component-in-phase-1-2-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com